2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid
Description
2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is a thiazole-derived compound characterized by a 4-methylphenyl substituent at the 4-position of the thiazole ring and a sulfanylidene (C=S) group at the 2-position. The acetic acid moiety is linked to the 3-position of the thiazole core, contributing to its polar and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOREMOVUSWJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=S)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Biological Activity
2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. The thiazole ring, in particular, is recognized for its pharmacological significance, contributing to the compound's efficacy against various diseases.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid have shown IC₅₀ values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects . The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups like methyl at the para position enhances the antitumor activity of these compounds.
Antibacterial and Antifungal Activity
The antibacterial efficacy of thiazole derivatives has been assessed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 100 to 400 µg/mL, with some exhibiting better activity against specific strains such as E. faecalis . Notably, antifungal activity was also observed with certain derivatives demonstrating effective inhibition against Candida albicans and Aspergillus niger.
Enzyme Inhibition
Compounds containing the thiazole moiety have been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. This inhibition suggests potential applications in neurodegenerative disease therapies .
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer properties of thiazole derivatives, a compound structurally related to 2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid was tested on A-431 and Jurkat cell lines. The results indicated that the compound exhibited significant apoptosis induction and was comparable in efficacy to doxorubicin, a standard chemotherapy drug .
Case Study 2: Antibacterial Activity
Another study focused on a series of thiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity. Compounds with nitro groups showed improved potency against Staphylococcus aureus, indicating that structural modifications can lead to enhanced biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Electron-Drawing Groups : Enhance antibacterial activity.
- Electron-Donating Groups : Improve antitumor efficacy.
- Substituent Positioning : Critical in determining the overall biological activity.
Scientific Research Applications
Biological Activities
Research has indicated that this compound possesses several pharmacological properties:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Compounds with thiazole structures are often investigated for their anti-inflammatory effects. Preliminary studies suggest that 2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Analgesic Properties :
Applications in Medicinal Chemistry
The unique properties of 2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid make it a suitable candidate for various applications:
Drug Development
This compound is being explored as a lead molecule for developing new drugs targeting bacterial infections and inflammatory diseases. Its structural modifications could lead to more potent derivatives with improved pharmacokinetic profiles.
Synthesis of New Derivatives
The thiazole moiety provides a versatile platform for synthesizing novel compounds with enhanced biological activity. Researchers are focusing on modifying the acetic acid side chain to explore different biological responses.
Case Studies
Several studies have documented the efficacy of thiazole-based compounds similar to 2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid:
- Antimicrobial Efficacy :
- Anti-inflammatory Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole and thiazolidinone derivatives, focusing on substituents, functional groups, and reported applications.
Table 1: Structural Comparison of Selected Thiazole Derivatives
Structural and Electronic Differences
- Sulfanylidene vs. Oxo Groups: The sulfanylidene (C=S) group in the target compound contrasts with the oxo (C=O) group in analogs (e.g., ).
- Aromatic Substituents : The 4-methylphenyl group provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., 4-fluorophenyl in or 4-chlorophenyl in ), which may influence binding interactions in biological systems.
- Acetic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound enhances solubility in polar solvents compared to ester derivatives (e.g., ), though esterification is common in prodrug strategies to improve bioavailability.
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Analogous 1,2,4-triazole-thioacetic acids with methoxyphenyl substituents exhibit antimicrobial activity , suggesting that the target compound’s 4-methylphenyl and C=S groups may confer similar properties.
- Anti-exudative Activity : Thiazole-acetic acid derivatives have shown anti-inflammatory effects in preclinical models (e.g., ), though direct data for the target compound are lacking.
Q & A
Q. Crystallography :
- X-ray diffraction : Use SHELX suite (SHELXL for refinement) to determine planar thiazole rings (max deviation: 0.013 Å) and hydrogen-bonded 1D chains (O–H···O, C–H···O) .
- Software : WinGX/ORTEP for visualization and metric analysis (e.g., bond angles, torsion) .
How can researchers optimize reaction conditions to enhance purity and yield?
Advanced Research Question
Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.
- In-situ Monitoring : Use TLC/HPLC to track reaction progress and identify byproducts.
- Recrystallization : Optimize solvent ratios (e.g., DMF:H₂O) for single-crystal growth, enabling high-purity yields .
Q. Data-Driven Example :
| Parameter | Baseline | Optimized |
|---|---|---|
| Temperature (°C) | 25 | 0–5 |
| Reaction Time (h) | 2 | 4.5 |
| Yield (%) | 30 | 50 |
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in antimicrobial/antifungal activity may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .
- Structural Analogues : Compare substituent effects (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups on phenyl rings) using SAR studies .
- Solubility Factors : Use co-solvents (DMSO) to ensure compound dissolution in biological media.
Case Study :
Triazole-thioacetic acids with 3,4-dimethoxyphenyl groups showed 2× higher antifungal activity (MIC: 8 µg/mL) than 2,4-dimethoxy derivatives due to enhanced membrane permeability .
How do hydrogen-bonding interactions in the crystal structure inform derivative design?
Advanced Research Question
The crystal lattice exhibits O–H···O chains along the [010] direction (bond length: 2.68 Å) and weaker C–H···O interactions. These interactions suggest:
- Bioavailability : Introduce hydrophilic groups (e.g., –OH, –NH₂) to enhance solubility while retaining H-bonding capacity.
- Stability : Design derivatives with halogen substituents (e.g., –F, –Cl) to strengthen packing via halogen bonds .
Q. Structural Data :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O–H···O | 2.68 | 167 |
| C–H···O | 3.12 | 155 |
What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of H₂S or HCl vapors .
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician. Provide SDS with toxicity data (e.g., LD₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
